molecular formula C6H11ClN2O B8665283 exo-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride

exo-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride

Cat. No.: B8665283
M. Wt: 162.62 g/mol
InChI Key: IOOQQAFDXAHVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azabicyclo[3.1.0]hexane-6-carboxamide Hydrochloride is a bicyclic nitrogen-containing compound. This compound is notable for its unique structural motif, which includes a three-membered ring fused to a six-membered ring. The presence of nitrogen in the bicyclic structure makes it a valuable scaffold in medicinal chemistry, particularly in the development of pharmaceutical drugs.

Synthetic Routes and Reaction Conditions:

    Cyclopropanation Method: One common synthetic route involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using a dirhodium(II) catalyst.

    Intramolecular Cyclopropanation: Another method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis.

Industrial Production Methods: Industrial production methods for 3-Azabicyclo[3.1.0]hexane-6-carboxamide Hydrochloride typically involve large-scale cyclopropanation reactions. These methods are optimized for high yields and purity, often using flow chemistry techniques to generate diazo compounds efficiently .

Types of Reactions:

    Cyclopropanation: The compound undergoes cyclopropanation reactions, which are crucial for forming the bicyclic structure.

    Hydrolysis: Hydrolysis of the ester group in the cyclopropanation product can yield the carboxamide derivative.

Common Reagents and Conditions:

    Cyclopropanation: Ethyl diazoacetate, dirhodium(II) catalysts, and N-Boc-2,5-dihydropyrrole are commonly used.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze ester groups to carboxamides.

Major Products:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.1.0]hexane-6-carboxamide Hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can inhibit or activate biological pathways, depending on the target and the specific modifications of the compound .

Comparison with Similar Compounds

Uniqueness: 3-Azabicyclo[3.1.0]hexane-6-carboxamide Hydrochloride is unique due to its specific structural motif, which provides a rigid and well-defined three-dimensional space for drug interactions. This makes it particularly valuable in the development of drugs targeting nonplanar structures .

Properties

Molecular Formula

C6H11ClN2O

Molecular Weight

162.62 g/mol

IUPAC Name

3-azabicyclo[3.1.0]hexane-6-carboxamide;hydrochloride

InChI

InChI=1S/C6H10N2O.ClH/c7-6(9)5-3-1-8-2-4(3)5;/h3-5,8H,1-2H2,(H2,7,9);1H

InChI Key

IOOQQAFDXAHVHN-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2C(=O)N)CN1.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.25 M hydrochloric acid solution (9.76 mL, 12.2 mmol) dissolved in methanol was added dropwise to the tert-butyl 6-carbamoyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (177 mg, 0.784 mmol) prepared in Example 4 and stirred for 3 hours. The completion of the reaction was confirmed by TLC (CH2Cl2:MeOH=15:1). After the reaction was completed, the reaction mixture was concentrated under reduced pressure to obtain 127 mg (100%) of the target compound.
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